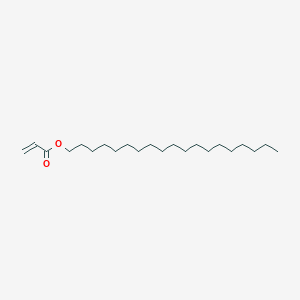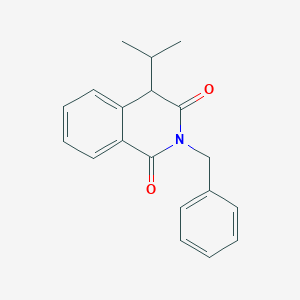![molecular formula C16H19N3O2 B12558097 4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid CAS No. 181045-72-7](/img/structure/B12558097.png)
4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-[(2,3-Diaminopropyl)amino][1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a carboxylic acid group at the 3-position and a 2,3-diaminopropylamino group at the 4’-position. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-[(2,3-Diaminopropyl)amino][1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated to form 4-nitrobiphenyl.
Reduction: The nitro group is reduced to an amino group, resulting in 4-aminobiphenyl.
Carboxylation: The 3-position of the biphenyl ring is carboxylated to introduce the carboxylic acid group.
Amination: The 4’-position is then functionalized with a 2,3-diaminopropylamino group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The amino groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Alcohol derivatives are common products.
Substitution: Various substituted biphenyl derivatives can be formed.
科学的研究の応用
4’-[(2,3-Diaminopropyl)amino][1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes and other industrial chemicals.
作用機序
The mechanism by which 4’-[(2,3-Diaminopropyl)amino][1,1’-biphenyl]-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects.
類似化合物との比較
- 4,4’-Diaminobiphenyl-3,3’-dicarboxylic acid
- 2-Amino-4,4’-biphenyldicarboxylic acid
Uniqueness: 4’-[(2,3-Diaminopropyl)amino][1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of the 2,3-diaminopropylamino group, which imparts distinct chemical properties and reactivity compared to other biphenyl derivatives.
特性
CAS番号 |
181045-72-7 |
|---|---|
分子式 |
C16H19N3O2 |
分子量 |
285.34 g/mol |
IUPAC名 |
3-[4-(2,3-diaminopropylamino)phenyl]benzoic acid |
InChI |
InChI=1S/C16H19N3O2/c17-9-14(18)10-19-15-6-4-11(5-7-15)12-2-1-3-13(8-12)16(20)21/h1-8,14,19H,9-10,17-18H2,(H,20,21) |
InChIキー |
UYVMVFWUIDVCFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)NCC(CN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)




![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)


![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)
